(6-Chloropyridin-2-yl)methanamine dihydrochloride CAS number 1557921-62-6
(6-Chloropyridin-2-yl)methanamine dihydrochloride CAS number 1557921-62-6
An In-Depth Technical Guide to (6-Chloropyridin-2-yl)methanamine dihydrochloride (CAS: 1557921-62-6): A Key Building Block in Modern Chemistry
Introduction
(6-Chloropyridin-2-yl)methanamine dihydrochloride, identified by CAS Number 1557921-62-6, is a heterocyclic organic compound of significant interest to the scientific community.[1][2] As a substituted pyridine derivative, it belongs to a class of molecules that form the core scaffold of numerous pharmaceuticals and agrochemicals.[3][4] The pyridine ring is a fundamental structural unit in a vast array of bioactive compounds, prized for its unique chemical properties and its ability to interact with biological targets.[5][6]
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the compound's physicochemical properties, outlines robust synthetic strategies, explores its critical applications in medicinal chemistry, and details essential safety and handling protocols. The strategic placement of a chlorine atom and an aminomethyl group on the pyridine core makes this molecule a versatile and valuable building block for the synthesis of novel, complex chemical entities.[7]
Part 1: Physicochemical Properties and Structural Characterization
The precise characterization of (6-Chloropyridin-2-yl)methanamine dihydrochloride is fundamental to its application. The dihydrochloride salt form generally enhances aqueous solubility and stability, which are advantageous properties for both laboratory handling and potential pharmaceutical formulations.[7]
Key Properties
| Property | Value | Reference(s) |
| CAS Number | 1557921-62-6 | [1][2][8] |
| Molecular Formula | C₆H₇ClN₂ · 2HCl (or C₆H₉Cl₃N₂) | [1][2] |
| Molecular Weight | 215.51 g/mol | [1][2] |
| Appearance | White to off-white powder (typical) | [9] |
| Purity | Commercially available up to ≥97% | [10] |
| Solubility | The hydrochloride salt form suggests enhanced solubility in water and polar protic solvents like methanol and ethanol.[7] |
Spectroscopic Analysis: A Representative Profile
While specific spectra for this exact compound are not publicly available, its structure allows for the confident prediction of its spectroscopic features. Structural confirmation relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following data is predicted based on its chemical structure and established principles. The experimental protocols described are standard for a compound of this class.[11]
Table of Predicted Spectroscopic Data:
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons on the pyridine ring (doublets and triplets) between δ 7.0-8.5 ppm. - Methylene protons (-CH₂-) as a singlet or broad singlet around δ 4.0-4.5 ppm. - Amine protons (-NH₃⁺) as a broad singlet at a variable chemical shift, potentially downfield. |
| ¹³C NMR | - Aromatic carbons of the pyridine ring between δ 120-160 ppm. - Methylene carbon (-CH₂-) around δ 40-50 ppm. |
| IR (cm⁻¹) | - N-H stretching from the ammonium salt (R-NH₃⁺) as a broad band around 2800-3100 cm⁻¹. - C=C and C=N ring stretching vibrations in the 1450-1600 cm⁻¹ region. - C-Cl stretching around 700-850 cm⁻¹. |
| MS (EI) | - A molecular ion peak (M⁺) for the free base (C₆H₇ClN₂) at m/z ≈ 142/144, showing the characteristic ~3:1 isotopic pattern for chlorine. - Fragmentation patterns corresponding to the loss of the aminomethyl group or chlorine. |
Standard Protocol for Spectroscopic Data Acquisition
-
Sample Preparation: For NMR, approximately 10-15 mg of the compound is dissolved in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) with an internal standard like TMS.[11] For IR, a KBr pellet is prepared or the sample is analyzed as a thin film.[11] For MS, a dilute solution in a solvent like methanol is prepared for infusion.[11]
-
¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Standard pulse programs are used for both ¹H and ¹³C acquisitions.[11]
-
FT-IR Spectroscopy: The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is subtracted to ensure accuracy.[11]
-
Mass Spectrometry: Analysis is performed using an instrument capable of electron ionization (EI) or electrospray ionization (ESI) to determine the mass-to-charge ratio of the molecular ion and its fragments.[11]
Part 2: Synthesis and Mechanistic Insights
The synthesis of substituted aminomethylpyridines is a well-established field, though it presents challenges due to the electron-deficient nature of the pyridine ring.[12] A robust and plausible synthetic route to (6-Chloropyridin-2-yl)methanamine dihydrochloride can be conceptualized starting from commercially available 2-chloro-6-methylpyridine.
Proposed Synthetic Pathway
The proposed synthesis involves three key transformations:
-
Radical Bromination: The methyl group is converted to a bromomethyl group, a versatile intermediate.
-
Nucleophilic Substitution: The bromide is displaced by a nitrogen nucleophile. The Gabriel synthesis is an excellent choice to avoid over-alkylation and yield a clean primary amine.
-
Deprotection and Salt Formation: The phthalimide protecting group is removed, and the resulting free amine is converted to its dihydrochloride salt for stability and ease of handling.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(Bromomethyl)-6-chloropyridine
-
To a solution of 2-chloro-6-methylpyridine (1.0 eq.) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux (approx. 77°C) and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired brominated intermediate.
-
Causality: This is a standard Wohl-Ziegler reaction. AIBN acts as a radical initiator, and NBS serves as the bromine source for the selective benzylic-type bromination of the methyl group.[13]
-
Step 2: Synthesis of N-((6-Chloropyridin-2-yl)methyl)phthalimide
-
Dissolve 2-(bromomethyl)-6-chloropyridine (1.0 eq.) in dimethylformamide (DMF).
-
Add potassium phthalimide (1.1 eq.) in portions to the solution.
-
Stir the mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Causality: This is a Gabriel synthesis, where the phthalimide anion acts as a robust nitrogen nucleophile, displacing the bromide to form a protected primary amine. This method prevents the formation of secondary and tertiary amine byproducts.[13]
-
Step 3: Synthesis of (6-Chloropyridin-2-yl)methanamine dihydrochloride
-
Suspend the phthalimide-protected intermediate (1.0 eq.) in ethanol.
-
Add hydrazine hydrate (1.5 eq.) and heat the mixture to reflux. A precipitate of phthalhydrazide will form.
-
After the reaction is complete, cool the mixture and filter off the precipitate.
-
Concentrate the filtrate to obtain the crude free amine.
-
Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
-
Slowly add a solution of hydrochloric acid (2.0 eq., e.g., HCl in ether) with stirring.
-
The dihydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product.
-
Causality: The Ing-Manske procedure uses hydrazine to cleave the phthalimide group, releasing the primary amine. The final step involves protonation of both the primary amine and the pyridine ring nitrogen with two equivalents of HCl to form the stable dihydrochloride salt.
-
Part 3: Applications in Research and Development
The value of (6-Chloropyridin-2-yl)methanamine dihydrochloride lies in its role as a "privileged scaffold"—a molecular framework that can bind to multiple biological targets with high affinity.[6][7]
Role in Medicinal Chemistry
The pyridine core is a bioisostere for benzene rings but offers distinct advantages, including improved water solubility and the ability to act as a hydrogen bond acceptor via the ring nitrogen.[14] The specific substitution pattern of this compound provides several key features for drug design:
-
6-Chloro Substituent: The chlorine atom is an important functional group in drug design. It is lipophilic, increasing membrane permeability, and can participate in halogen bonding. It also often blocks a site of metabolism, improving the pharmacokinetic profile of a drug candidate.[15]
-
2-Aminomethyl Group: This flexible linker allows the pyridine core to be positioned optimally within a receptor or enzyme active site. The primary amine is a key hydrogen bond donor and can be protonated at physiological pH, forming ionic interactions with negatively charged residues like aspartate or glutamate.[7]
-
Substitution Pattern: The 2,6-disubstitution pattern provides a specific vector for directing functionality off the pyridine ring, allowing for systematic exploration of chemical space during lead optimization.
Caption: Potential binding interactions of the scaffold.
Utility as a Synthetic Intermediate
Beyond its direct use as a scaffold, the primary amine of (6-Chloropyridin-2-yl)methanamine is a versatile functional handle for further chemical modification. It readily participates in a wide range of classical organic reactions, enabling the construction of large and diverse compound libraries.
-
Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones to form secondary amines.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
These transformations are fundamental in medicinal chemistry for linking molecular fragments and fine-tuning the properties of a lead compound.
Part 4: Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of (6-Chloropyridin-2-yl)methanamine dihydrochloride is essential. The safety information provided is based on data for structurally similar compounds and general laboratory safety principles.[16][17][18]
Hazard Identification and Precautionary Measures
| Hazard Class | GHS Statement | Precautionary Measures |
| Acute Toxicity, Oral | H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[16][19] |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[17][19] |
| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17][18] |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[16][20] |
Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[17]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[16] For long-term stability, storage in an inert atmosphere and under refrigeration may be recommended.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[16]
Conclusion
(6-Chloropyridin-2-yl)methanamine dihydrochloride is more than just a chemical reagent; it is a strategically designed building block that offers significant advantages for modern chemical synthesis and drug discovery. Its combination of a proven pyridine scaffold, a metabolically blocking chlorine atom, and a versatile primary amine handle makes it an invaluable tool for creating novel molecules with tailored biological activities. This guide provides the foundational knowledge necessary for researchers to effectively and safely utilize this compound in their pursuit of scientific innovation.
References
- Chemical Communications (RSC Publishing). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts.
- Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes.
- ChemUniverse. (6-chloropyridin-2-yl)methanamine dihydrochloride.
- ResearchGate. Synthesis of 3‐aminomethyl pyridine.
- 1PlusChem. 1557921-62-6 | (6-Chloropyridin-2-yl)methanamine dihydrochloride.
- American Chemical Society. Direct, regioselective access to 3-aminomethyl pyridines.
- Smolecule. 3-(broMoMethyl)-2-chloro-6-Methylpyridine.
- ChemicalBook. (6-chloropyridin-2-yl)MethanaMinedihydrochloride | 1557921-62-6.
- Google Patents. Process for the preparation on 2-aminomethylpyridine derivatives.
- Apollo Scientific. Primary amines Supplier & Distributors.
- Wholesale. (6-Chloropyridin-2-yl)methanaminedihydrochloride CAS.
- Smolecule. (2023). Buy (6-Chloropyridin-2-yl)methanamine | 188637-75-4.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- Unknown Source. China (6-Chloropyridin-2-yl)methanaminedihydrochloride Cas.
- Fisher Scientific. (2024). SAFETY DATA SHEET.
- CymitQuimica. (2024). Safety Data Sheet.
- Angene Chemical. (2024). Safety Data Sheet.
- BLD Pharm. 1557921-62-6|(6-Chloropyridin-2-yl)methanamine dihydrochloride.
- Benchchem. Spectroscopic Analysis of 6-Chloropyridin-3-amine: A Technical Guide.
- ResearchGate. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold.
- NIH PMC. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
- Science Publishing Group. (2015). A Review on the Medicinal Importance of Pyridine Derivatives.
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- NIH PMC. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
Sources
- 1. chemuniverse.com [chemuniverse.com]
- 2. 1pchem.com [1pchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on the Medicinal Importance of Pyridine Derivatives, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy (6-Chloropyridin-2-yl)methanamine | 188637-75-4 [smolecule.com]
- 8. (6-chloropyridin-2-yl)MethanaMinedihydrochloride | 1557921-62-6 [chemicalbook.com]
- 9. Wholesale (6-Chloropyridin-2-yl)methanaminedihydrochloride CAS:1557921-62-6 1354940-84-3 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 10. Primary amines Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Direct, regioselective access to 3-aminomethyl pyridines - American Chemical Society [acs.digitellinc.com]
- 13. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.fi [fishersci.fi]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. angenechemical.com [angenechemical.com]
